molecular formula C9H8N4O3 B13167172 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid

4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid

Cat. No.: B13167172
M. Wt: 220.18 g/mol
InChI Key: LIPANRUDMOFIKR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a hydroxy group at position 4, a carboxylic acid at position 5, and a 1H-imidazol-1-ylmethyl substituent at position 2. Its molecular formula is C₁₀H₈N₄O₃, with a molecular weight of 232.20 g/mol . This compound is of interest in medicinal chemistry, particularly for anticancer applications, as pyrimidine derivatives are known to interact with enzymes and nucleic acids .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-(imidazol-1-ylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8N4O3/c14-8-6(9(15)16)3-11-7(12-8)4-13-2-1-10-5-13/h1-3,5H,4H2,(H,15,16)(H,11,12,14)

InChI Key

LIPANRUDMOFIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylpyrimidine-5-carboxylic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent is critical in modulating properties. Key analogues include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (1H-imidazol-1-yl)methyl C₁₀H₈N₄O₃ 232.20 Anticancer potential, hydrogen bonding
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio C₇H₈N₂O₃S 202.22 Anticancer activity, lipophilic
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid Pyridin-2-yl C₁₀H₇N₃O₃ 217.18 Unreported bioactivity, aromatic π-system
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine 1H-imidazol-1-yl C₇H₅ClN₄ 180.60 Synthetic intermediate
4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid Phenylamino C₁₁H₉N₃O₃ 231.21 Chelating properties

Key Observations :

  • Imidazole vs. Pyridine : The imidazole group in the target compound offers two nitrogen atoms (vs. one in pyridine), enhancing hydrogen-bonding capacity and basicity. This may improve interactions with biological targets like enzymes .
  • Methylthio vs.
  • Phenylamino Group: The phenylamino substituent in CAS 124769-60-4 enables metal chelation, suggesting applications in coordination chemistry .

Physicochemical Properties

Property Target Compound Methylthio Analogue Pyridin-2-yl Analogue
Solubility Moderate (polar N/O atoms) Low (lipophilic SMe) Moderate (pyridine π-system)
pKa (Carboxylic Acid) ~3-4 ~3-4 ~3-4
Melting Point Not reported 81.1% yield as white solid Not reported

The imidazole group’s basicity (pKa ~6.95 for imidazole) may protonate under physiological conditions, affecting solubility and bioavailability compared to non-basic substituents like methylthio .

Biological Activity

4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

  • Molecular Formula : C10H10N4O3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrimidine moieties often exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable inhibition zones, suggesting strong antibacterial activity (see Table 1) .

CompoundBacterial StrainInhibition Zone (mm)
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acidS. aureus18
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acidE. coli15

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses such as Herpes Simplex Virus (HSV). In vitro studies showed that it inhibited viral replication effectively, with IC50 values comparable to established antiviral agents .

The mechanism by which 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid exerts its biological effects primarily involves the inhibition of key enzymes and interference with nucleic acid synthesis. It is hypothesized to bind to specific sites on viral enzymes, thereby disrupting their function and leading to reduced viral load.

Study 1: Antimicrobial Efficacy

In a controlled experiment, researchers synthesized various derivatives of the compound and tested their antimicrobial activities. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial potency, with some derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .

Study 2: Antiviral Screening

Another significant study focused on the antiviral potential of the compound against HSV. The compound was tested in Vero cells infected with HSV, resulting in a substantial decrease in viral titers at concentrations as low as 10 µM. The study concluded that the compound's mechanism likely involves direct inhibition of viral replication processes .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of imidazole-pyrimidine hybrids typically involves multi-step condensation and functionalization. For example:

  • Step 1 : Alkylation of imidazole derivatives (e.g., 1H-imidazole) with halogenated pyrimidine intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl bridge .
  • Step 2 : Carboxylic acid group introduction via oxidation or hydrolysis of ester precursors. Refluxing with acetic acid and sodium acetate is a common method for stabilizing acidic intermediates .
  • Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess imidazole improves alkylation efficiency). Monitor yields via HPLC or TLC, optimizing for minimal byproducts (e.g., over-alkylation) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify imidazole C-H protons (δ 7.5–8.5 ppm) and pyrimidine ring protons (δ 8.0–8.8 ppm). The methylene bridge (-CH₂-) appears as a singlet near δ 4.5–5.0 ppm .
  • FTIR : Confirm carboxylic acid (-COOH) via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹). Imidazole C-N stretches appear at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH group) .

Q. Q3. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Methodological Answer:

  • Degradation Risks : Hydrolysis of the methylene bridge or decarboxylation under humid or acidic conditions .
  • Storage Recommendations : Store at -20°C in airtight containers with desiccants. Avoid prolonged exposure to light (UV degradation) .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track purity loss .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in crystallographic data between synthesized batches of this compound?

Methodological Answer:

  • Crystallization Optimization : Use slow evaporation in polar solvents (e.g., DMF/H₂O) to obtain single crystals. Diffraction-quality crystals may require seeding or temperature gradients .
  • Data Reconciliation : Compare unit cell parameters (e.g., via XRD) across batches. Discrepancies often arise from polymorphic variations or solvent inclusion. Employ Rietveld refinement to model disorder .
  • Case Study : In zwitterionic imidazole-carboxylate analogs, hydrogen bonding networks (e.g., N-H···O) significantly alter crystal packing, necessitating detailed comparison of intermolecular interactions .

Q. Q5. What strategies are effective for designing metal complexes using this compound as a ligand, and how do coordination modes affect catalytic or magnetic properties?

Methodological Answer:

  • Ligand Design : The carboxylic acid and imidazole groups act as O- and N-donors, respectively. Use transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous or methanol solutions at pH 4–6 to favor deprotonation .
  • Coordination Modes : Monodentate vs. bidentate binding alters geometry (octahedral vs. square planar). Spectroscopic (UV-Vis, EPR) and magnetic susceptibility measurements quantify metal-ligand interactions .
  • Application Example : Imidazole-dicarboxylate metal complexes exhibit tunable luminescence and porosity for gas adsorption .

Q. Q6. How can computational methods predict the compound’s reactivity in novel reaction environments, such as enzyme-active sites or catalytic surfaces?

Methodological Answer:

  • DFT Calculations : Model electrophilic/nucleophilic sites using Fukui indices. The pyrimidine ring’s electron-deficient C2 position is prone to nucleophilic attack .
  • Docking Studies : For enzyme interactions (e.g., kinases), simulate binding poses with AutoDock Vina, focusing on hydrogen bonds between the carboxylic acid and active-site residues (e.g., Asp/Lys) .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., IC₅₀ assays) to refine force field parameters .

Q. Q7. What are the common pitfalls in interpreting biological activity data for this compound, particularly when assessing enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Artifact Mitigation : Test for colloidal aggregation (common false-positive in inhibition assays) using dynamic light scattering .
  • Selectivity Profiling : Screen against homologous enzymes (e.g., imidazole-targeting cytochrome P450s) to rule off-target effects .
  • Dose-Response Validation : Use Hill slope analysis to confirm stoichiometric binding. EC₅₀ shifts may indicate allosteric modulation .

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